molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

Henagliflozin

Cat. No. B607935
CAS RN: 1623804-44-3
M. Wt: 454.8754
InChI Key: HYTPDMFFHVZBOR-VNXMGFANSA-N
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Description

Henagliflozin, also known as SHR3824, is potent, oral and selective SGLT2 inhibitor. Henagliflozin exhibits antidiabetic efficacy in rodent models. SHR3824 potently inhibited human SGLT2 in vitro, but exerted much weak inhibition on human SGLT1 (the IC50 values of SHR3824 against human SGLT2 and SGLT1 were 2.38 and 4324 nmol/L, respectively). Acute oral administration of SHR3824 (0.3, 1.0, 3.0 mg/kg) dose-dependently improved glucose tolerance in ICR mice, and reduced hyperglycemia by increasing urinary glucose excretion in GK rats and db/db mice.

Scientific Research Applications

Pharmacokinetic Properties and Metabolic Pathways

  • Pharmacokinetics and Mass Balance : Henagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed for type 2 diabetes mellitus. A study highlighted its pharmacokinetic properties, showing variations in absorption and exposure rates when administered in fasted or fed states. The study also revealed henagliflozin's primary excretion as the parent drug in feces and as glucuronide metabolites in urine (Chen et al., 2021).

  • Metabolite Characterization : Henagliflozin's metabolic profile was investigated, identifying eight metabolites in human plasma and urine. Key metabolic pathways include glucuronidation and O-deethylation, with the parent drug being the principal form in plasma (Chen et al., 2020).

  • Tolerability and Pharmacodynamics : Another study evaluated the tolerability, pharmacokinetic, and pharmacodynamic profiles of henagliflozin in healthy volunteers. It was well tolerated, rapidly absorbed, and exhibited predictable profiles, suggesting suitability for once-daily administration (Zhang et al., 2021).

Drug Interaction Studies

  • Interaction with Other Diabetes Medications : Research has explored henagliflozin's interaction with other diabetes medications like glimepiride and metformin. It was found that henagliflozin has no apparent pharmacokinetic interactions with glimepiride, indicating safety in combined use (Que et al., 2022). Similarly, co-administration with metformin showed no significant effect on the pharmacokinetic properties of either drug, suggesting compatibility in combination therapy (Wang et al., 2016).

Pharmacodynamics in Specific Populations

  • Effect in Patients with Type 2 Diabetes : A study on Chinese patients with type 2 diabetes mellitus demonstrated that henagliflozin exhibits dose-proportional plasma concentrations and efficaciously decreases mean plasma glucose levels. This supports its use as a once-daily dosing regimen in such patients (Yong et al., 2016).

Combination Therapies and Effects

  • Henagliflozin and Metformin Combination : Research on a sustained-release formulation combining henagliflozin and metformin (HR20033) for treating type 2 diabetes showed that food intake does not significantly impact the absorption of this combination, indicating flexibility in administration relative to meals (Liu et al., 2022).

properties

CAS RN

1623804-44-3

Product Name

Henagliflozin

Molecular Formula

C22H24ClFO7

Molecular Weight

454.8754

IUPAC Name

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

InChI Key

HYTPDMFFHVZBOR-VNXMGFANSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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